3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This class is known for its wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties [ [], [] ]. While the specific source of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is not explicitly mentioned in the provided literature, its chemical structure suggests it is likely a product of laboratory synthesis.
Within scientific research, 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been explored for its potential as an allosteric activator of human glucokinase (GK) [ [] ]. GK plays a crucial role in glucose homeostasis and is a potential therapeutic target for type 2 diabetes. The compound's potential in this area is currently under investigation.
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic compound that combines a benzamide structure with a benzothiazole moiety. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. The presence of both the methylsulfonyl group and the benzothiazole structure suggests possible applications in drug development, especially as antibacterial agents.
The compound can be synthesized through various methods, which often involve the reaction of substituted benzothiazole derivatives with amines or acyl chlorides. The synthesis routes may vary based on desired modifications to the benzothiazole or benzamide components.
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can be classified as:
The synthesis of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide typically involves several key steps:
The synthesis can be performed under controlled conditions to optimize yield and purity. Common solvents include dichloromethane and toluene, while reagents such as triethylamine may be used to facilitate reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is . The compound features:
Key structural data includes:
Spectroscopic data from NMR indicates distinct chemical shifts corresponding to different protons in the molecule, confirming successful synthesis.
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can participate in various chemical reactions:
Reactions are typically monitored using chromatographic techniques such as High Performance Liquid Chromatography (HPLC) to assess conversion rates and product purity.
The mechanism by which 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide exerts its biological effects is primarily linked to its interaction with specific enzymes or receptors in bacterial cells.
Experimental data indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations being determined through standard microbiological assays.
Relevant analyses include thermal stability assessments and solubility tests that help determine suitable storage conditions and potential applications.
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has potential applications in:
This compound exemplifies a promising avenue for drug discovery due to its multifaceted biological activities and structural characteristics conducive to further modifications for enhanced efficacy.
The core compound is systematically named as 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide according to IUPAC conventions. This name reflects the following structural features:
Table 1: Nomenclature of Structural Analogues
Compound | IUPAC Name | Molecular Formula |
---|---|---|
Keyword Compound | 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide | C₁₆H₁₄N₂O₃S₂ |
Analog from [1] | 4-nitro-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide | C₁₆H₁₃N₃O₅S₂ |
Analog from [7] | (RS)-2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoic acid | C₁₆H₁₂ClNO₄S |
Analog from [8] | 2-amino-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | C₁₆H₁₅N₃OS |
X-ray diffraction studies of closely related benzothiazoles reveal key conformational attributes:
Table 2: Crystallographic Parameters of Benzothiazole Derivatives
Parameter | Value (Keyword Compound Analogues) | Structural Implication |
---|---|---|
Bond length (C₂–Namide) | 1.345–1.352 Å | Partial double-bond character |
Bond angle (S1–C2–Namide) | 122.5–124.1° | sp² hybridization at C₂ |
Dihedral (Amide/benzothiazole) | 5.2–8.7° | Moderate conjugation between rings |
Sulfonyl conformation | O=S=O dihedral: 86–89° | Tetrahedral geometry at sulfur |
The electronic properties are critically modulated by substituents:
Key analogues exhibit property variations due to substituent positioning:
Table 3: Comparative Properties of Benzothiazole Amide Derivatives
Compound | logP | PSA (Ų) | Dipole (D) | Notable Features |
---|---|---|---|---|
Keyword Compound (3-methyl) | 3.02 | 75.1 | 5.8 | Balanced lipophilicity/polarity |
4-Methyl isomer [7] | 3.21 | 75.1 | 4.9 | Enhanced membrane permeability |
Nitrofuran analogue [3] | 2.15 | 118.4 | 7.2 | High polarity, bioactive motif |
6-Nitrobenzothiazole | 2.98 | 121.6 | 6.5 | Oxidative sensitivity |
2-Amino-6-(methylsulfonyl)benzothiazole | 0.17 | 109.7 | 4.3 | H-bond donor capacity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9